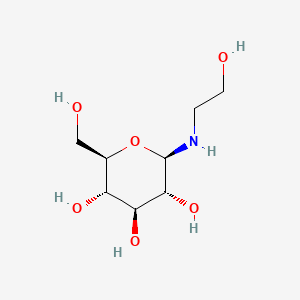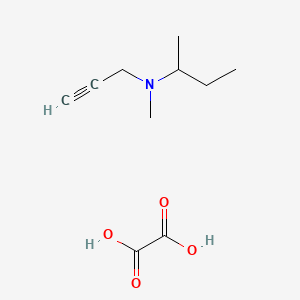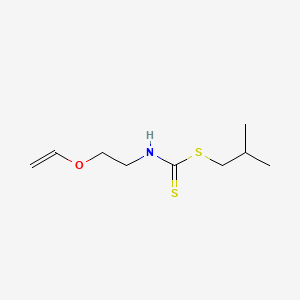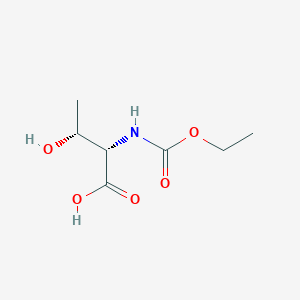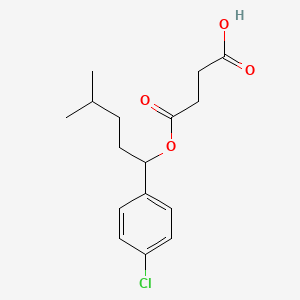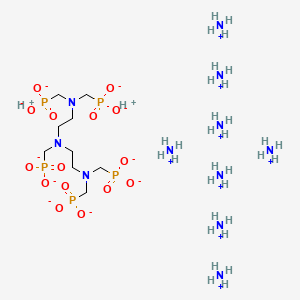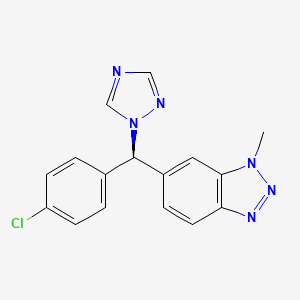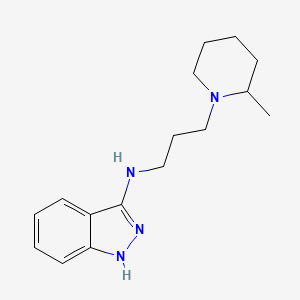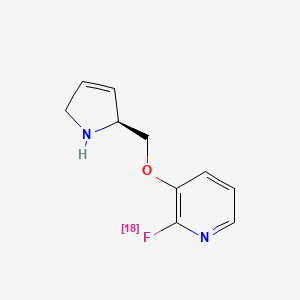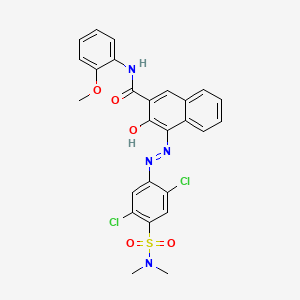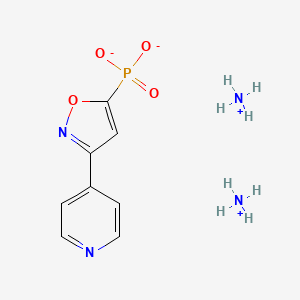
Phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt is a chemical compound characterized by a phosphonic acid functional group attached to a pyridine ring and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt typically involves the reaction of 4-pyridinyl isoxazole with phosphorous acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions involving the starting materials. The process may include purification steps to obtain the compound in its pure form. The production is often scaled up to meet the demand for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles and electrophiles are used to replace specific atoms or groups in the compound.
Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce phosphonic acid derivatives, while reduction can lead to the formation of phosphine derivatives.
Applications De Recherche Scientifique
Phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and interaction with biological targets.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: The compound is utilized in the development of materials with specific properties, such as corrosion resistance and catalytic activity.
Mécanisme D'action
The mechanism by which phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Phosphonic acid, 4-pyridinyl-
Phosphonic acid, 5-isoxazolyl-
Other phosphonic acid derivatives
This compound's unique combination of structural elements and its diverse applications make it a valuable subject of study in scientific research.
Would you like more information on any specific aspect of this compound?
Propriétés
Numéro CAS |
125674-67-1 |
|---|---|
Formule moléculaire |
C8H13N4O4P |
Poids moléculaire |
260.19 g/mol |
Nom IUPAC |
diazanium;dioxido-oxo-(3-pyridin-4-yl-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C8H7N2O4P.2H3N/c11-15(12,13)8-5-7(10-14-8)6-1-3-9-4-2-6;;/h1-5H,(H2,11,12,13);2*1H3 |
Clé InChI |
BLTNTIYMQWHMFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NOC(=C2)P(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



